![molecular formula C28H40O7 B13841749 Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
Thieno[3,2-c]pyridine4-Methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which combines a thieno[3,2-c]pyridine core with a 4-methylbenzenesulfonate group, making it a valuable target for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate typically involves the reaction of thieno[3,2-c]pyridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thieno[3,2-c]pyridine derivatives with reduced sulfonate groups.
Substitution: Formation of thieno[3,2-c]pyridine derivatives with substituted sulfonate groups.
科学研究应用
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its neurotropic activity and potential therapeutic effects.
Industry: Utilized in the development of optoelectronic materials and devices.
作用机制
The mechanism of action of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, leading to inhibitory effects on neural activity . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and resulting in various biological effects.
相似化合物的比较
Similar Compounds
- Thieno[2,3-b]pyridine
- Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
- Quinazoline-thieno[2,3-b]pyridine derivatives
Uniqueness
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate stands out due to its unique combination of a thieno[3,2-c]pyridine core and a 4-methylbenzenesulfonate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
属性
分子式 |
C28H40O7 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
[(8S,9R,10R,11S,13S,14R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20+,21-,25-,26-,27-,28?/m0/s1 |
InChI 键 |
FOGXJPFPZOHSQS-BSDLQASUSA-N |
手性 SMILES |
CCCC(=O)OC1(CC[C@H]2[C@@]1(C[C@@H]([C@@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC |
规范 SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
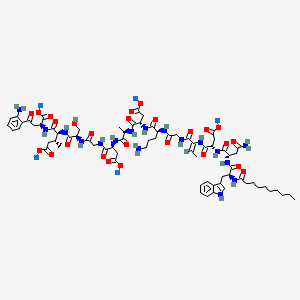
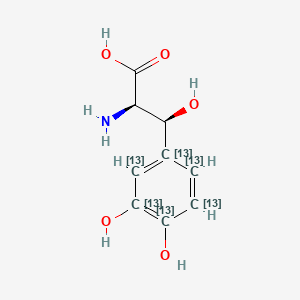


![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
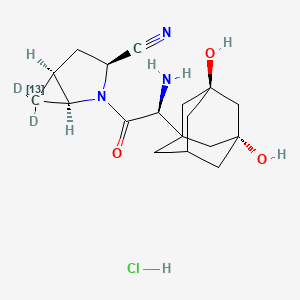
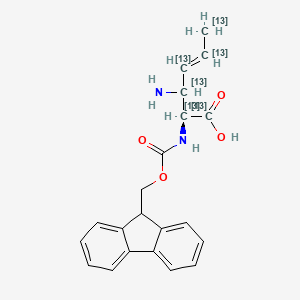
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
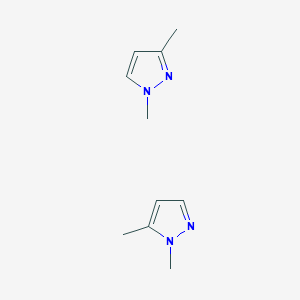
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
